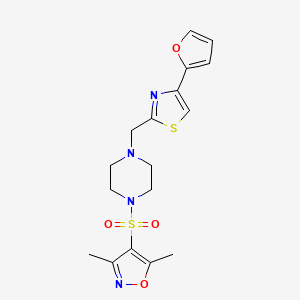
4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C17H20N4O4S2 and its molecular weight is 408.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and comparative data.
Structural Characteristics
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring with oxygen.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Isosoxazole : A five-membered ring containing nitrogen and oxygen.
These structural elements contribute to the compound's unique biological properties.
Antimicrobial Properties
Research indicates that compounds with thiazole and piperazine moieties exhibit significant antimicrobial activity. For example, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The presence of the furan and thiazole rings enhances this activity by potentially disrupting microbial cell membranes or inhibiting essential enzymes.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity against different cancer cell lines varies, suggesting a need for further investigation into the compound's efficacy across various types of cancer.
Case Studies
- Antichagasic Activity : In a study involving derivatives of related compounds, two specific derivatives exhibited potent antichagasic activity with EC50 values significantly lower than standard treatments. This suggests that modifications to the piperazine or thiazole components could enhance activity against Trypanosoma cruzi, the causative agent of Chagas disease .
- Anti-Angiogenic Properties : Certain derivatives of thiazole compounds have shown promise as heparanase inhibitors, with IC50 values around 200 nM. This suggests potential applications in cancer therapy by inhibiting tumor angiogenesis .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : The piperazine structure allows for interaction with various neurotransmitter receptors, potentially influencing neurological pathways.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)thiazolidine | Contains furan and thiazole | Antimicrobial |
| 1-(Piperazinyl)thiazole | Piperazine ring attached to thiazole | Anticonvulsant |
| Ethyl 3-thiazolylacetate | Thiazole linked to an acetate group | Antitumor |
This table illustrates how compounds with similar structures exhibit diverse biological activities, highlighting the potential of the target compound in medicinal chemistry.
Propriétés
IUPAC Name |
4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-12-17(13(2)25-19-12)27(22,23)21-7-5-20(6-8-21)10-16-18-14(11-26-16)15-4-3-9-24-15/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMREDLBUPPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














